Cas no 1401003-93-7 (tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate)
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, N-(2-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester
- tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate
-
- MDL: MFCD29762803
- Inchi: 1S/C14H21NO3/c1-13(2,3)18-12(16)15-10-14(4,17)11-8-6-5-7-9-11/h5-9,17H,10H2,1-4H3,(H,15,16)
- InChI Key: YQBNAIQIBIZGPI-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC(O)(C1=CC=CC=C1)C
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255089-1g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 1g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-255089-5g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 5g |
$2152.0 | 2023-09-14 | |
| Enamine | EN300-255089-10g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 10g |
$3191.0 | 2023-09-14 | |
| Enamine | EN300-255089-0.05g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-255089-0.1g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-255089-0.25g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-255089-0.5g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-255089-1.0g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-255089-2.5g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-255089-5.0g |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate |
1401003-93-7 | 95% | 5.0g |
$2152.0 | 2024-06-19 |
tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate
Recent Advances in the Study of tert-Butyl N-(2-hydroxy-2-phenylpropyl)carbamate (CAS: 1401003-93-7)
The compound tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate (CAS: 1401003-93-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This carbamate derivative is widely utilized as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have focused on optimizing its synthetic pathways, exploring its biological activities, and investigating its potential as a scaffold for drug development.
One of the most notable advancements in the study of this compound is its role in the synthesis of novel protease inhibitors. Researchers have demonstrated that tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate serves as a crucial building block for the development of inhibitors targeting enzymes such as HIV-1 protease and SARS-CoV-2 main protease. These findings are particularly relevant in the context of ongoing efforts to combat viral infections and emerging pathogens.
In addition to its applications in antiviral drug development, recent research has highlighted the compound's potential in cancer therapy. Studies have shown that derivatives of tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate exhibit promising cytotoxic effects against various cancer cell lines, including breast and lung cancer. Mechanistic investigations suggest that these compounds induce apoptosis through the modulation of key signaling pathways, such as the PI3K/AKT and MAPK cascades.
The synthetic accessibility of tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate has also been a focal point of recent research. Advances in green chemistry have led to the development of more sustainable and efficient synthetic routes, reducing the reliance on hazardous reagents and minimizing environmental impact. For instance, catalytic methods employing transition metal complexes or organocatalysts have been successfully applied to the synthesis of this compound, achieving high yields and excellent enantioselectivity.
Furthermore, structural modifications of tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate have been explored to enhance its pharmacological properties. Researchers have synthesized a series of analogs with varying substituents on the phenyl ring and the carbamate moiety, evaluating their bioactivity and pharmacokinetic profiles. These efforts have yielded compounds with improved solubility, metabolic stability, and target specificity, paving the way for their potential clinical translation.
In conclusion, the ongoing research on tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate (CAS: 1401003-93-7) underscores its significance as a versatile intermediate and a promising scaffold for drug discovery. The compound's applications in antiviral and anticancer therapy, coupled with advances in its synthetic methodologies, highlight its potential to contribute to the development of next-generation therapeutics. Future studies are expected to further elucidate its mechanistic underpinnings and explore its utility in addressing unmet medical needs.
1401003-93-7 (tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)